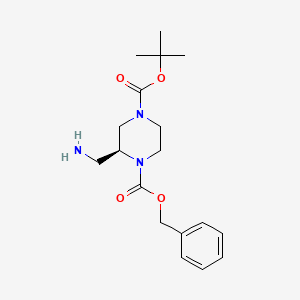

![molecular formula C20H12ClFN2O3 B2468819 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide CAS No. 921918-21-0](/img/structure/B2468819.png)

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

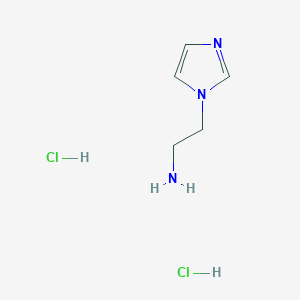

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide” is a chemical compound. The molecular formula is C21H13Cl3N2O4 with an average mass of 463.698 Da .

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C21H13Cl3N2O4. It includes a dibenzo[b,f][1,4]oxazepin ring which is a tricyclic structure common in various pharmaceutical compounds .Applications De Recherche Scientifique

Pharmacological Characterization and GPCR Interaction

- The compound, inspired by its analogues, has been pharmacologically characterized for its interaction with histamine receptors and selected aminergic GPCRs. Studies indicate a significant affinity of oxepine derivatives to the hH1R, and certain oxazepine derivatives were identified as dual hH1/h5-HT2A receptor ligands, suggesting potential for targeting a range of receptor interactions (Naporra et al., 2016).

Synthetic Approaches and Chemical Transformations

- A catalytic enantioselective aza-Reformatsky reaction with this compound has led to the synthesis of chiral derivatives, indicating its utility in the production of optically active pharmaceuticals (Munck et al., 2017).

- The compound has been used as a substrate in asymmetric alkynylation reactions, providing a method to synthesize optically active derivatives, potentially useful for pharmaceutical applications (Ren et al., 2014).

Biological and Antimicrobial Activity

- Novel and diversified benzo-fused N-heterocycles have been synthesized using a biomass-derived process, indicating the compound's role in the sustainable production of biologically active molecules (Zhang et al., 2015).

- Asymmetric transfer hydrogenation of this compound has led to biologically active derivatives, showcasing its potential in generating pharmaceutical agents with high enantioselectivity and conversion rates (More & Bhanage, 2017).

Receptor Specificity and Selectivity

- Detailed pharmacological studies suggest that the oxazepine/oxepine moiety and chlorine substitution pattern are crucial for toggling receptor selectivity and specificity, essential for the development of targeted therapies (Naporra et al., 2016).

Mécanisme D'action

Mode of Action

The compound acts as an antagonist at the D2 dopamine receptors Instead, it blocks dopamine, a neurotransmitter, from binding to the receptors and activating them .

Biochemical Pathways

By blocking the D2 dopamine receptors, the compound interferes with the normal functioning of the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones .

Result of Action

The antagonistic action of the compound on the D2 dopamine receptors can lead to a variety of effects at the molecular and cellular level. These can include changes in the firing rate of neurons, alterations in the release of other neurotransmitters, and changes in the expression of certain genes .

Propriétés

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN2O3/c21-12-3-7-18-16(9-12)24-20(26)15-10-14(6-8-17(15)27-18)23-19(25)11-1-4-13(22)5-2-11/h1-10H,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCRZGXSJPIXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

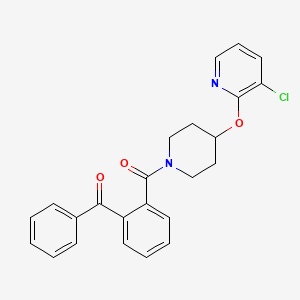

![3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2468736.png)

![4-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2468737.png)

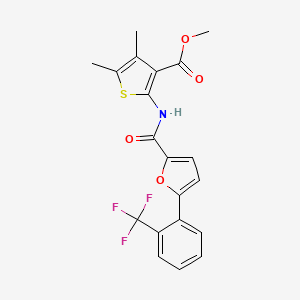

![2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2468738.png)

![6-Methoxy-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2468739.png)

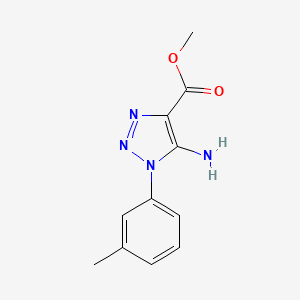

![4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2468744.png)

![(2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2468750.png)

![benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2468752.png)

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-ethylurea](/img/structure/B2468753.png)

![[6-(4-Benzhydrylpiperazino)-2-phenyl-4-pyrimidinyl]methyl 4-chlorobenzyl sulfide](/img/structure/B2468754.png)